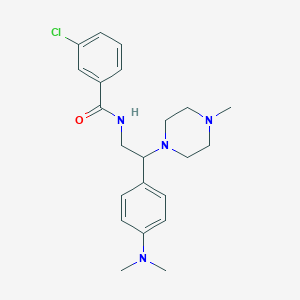

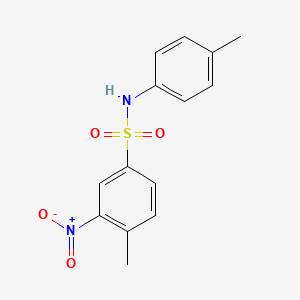

4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

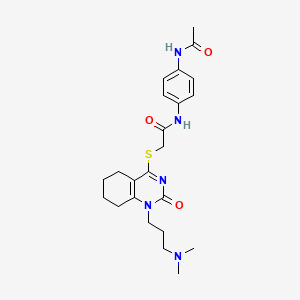

The compound “4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and have a range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) and a nitro group (-NO2), both of which are strong electron-withdrawing groups. This could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitro groups could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis and characterization of a closely related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, via SCXRD studies and spectroscopic tools. The compound exhibited several intermolecular interactions in its crystal state, supported by 3D-Hirshfeld surface and 2D-fingerprint plots. Computational studies including DFT/B3LYP/6-311G++(d,p) level of theory, molecular dynamics (MD) simulations, and various reactivity descriptors like molecular electrostatic potential (MEP) and natural bond order (NBO) analysis provided insights into its structural and electronic properties (Murthy et al., 2018).

Versatility in Chemical Synthesis

4-Nitrobenzenesulfonamides have been highlighted for their exceptional versatility as intermediates in the preparation of secondary amines and for the protection of amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields and can be deprotected via Meisenheimer complexes, providing secondary amines in high yields (Fukuyama et al., 1995).

Application in Micellar Solutions

The reaction of methyl-4-nitrobenzenesulfonate with Br(-) in aqueous micellar solutions was studied to understand kinetic micellar effects. The research showed how the equilibrium binding constants of the molecules to the cationic micelles change with alcohol concentration, providing insights into micellar reactivity and polarity effects (Muñoz et al., 2003).

Enhancement of Detection Responses in LC–MS

A study demonstrated the use of 4-nitrobenzenesulfonyl chloride, among other reagents, for the derivatization of estrogens in biological fluids. This derivatization significantly increased detection responses in liquid chromatography–mass spectrometry (LC–MS), highlighting its utility in sensitive and accurate quantification of bioactive steroids (Higashi et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)15-21(19,20)13-8-5-11(2)14(9-13)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQCUBQGHMFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)

![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)

![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

![4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B2961912.png)

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)